molecular formula C14H14FN3O B4615141 N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No.: B4615141
M. Wt: 259.28 g/mol
InChI Key: ZOTHMRNBKQGTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is a useful research compound. Its molecular formula is C14H14FN3O and its molecular weight is 259.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.11209024 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CNS Agents

N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, a class related to N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, have been prepared and screened for pharmacological activity. Some congeners demonstrated anxiolytic activity and muscle-relaxant properties, indicating potential applications in central nervous system disorders (Rasmussen et al., 1978).

Antifungal Activity

N-(4-fluorophenyl) ureas have been synthesized and tested for their fungitoxic action against pathogens like A. niger and F. oxyporum. The structural features of these compounds correlate with their antifungal efficacy, suggesting applications in agriculture and antifungal drug development (Mishra et al., 2000).

Fluorescent Sensors

Heteroatom-containing organic fluorophores, including those with pyridinyl units, have been designed for applications as fluorescent pH sensors. These compounds can switch emission states in response to environmental pH changes, making them useful in chemical sensing and biological imaging (Yang et al., 2013).

Solar Cells

Urea-doped ZnO films have been investigated as modified electron transport layers in polymer solar cells, leading to enhanced power conversion efficiencies. This suggests potential applications in improving the efficiency of solar energy devices (Wang et al., 2018).

Association Studies

N-(pyridin-2-yl),N'-substituted ureas have been studied for their association with other compounds, revealing insights into hydrogen bonding and molecular interactions. This research has implications for the design of new molecular assemblies and materials (Ośmiałowski et al., 2013).

Antibacterial and Antifungal Agents

N-alkyl substituted urea derivatives have been evaluated for their antibacterial and antifungal activities, with some showing potent antimicrobial properties. This highlights their potential as leads for developing new antimicrobial agents (Zheng et al., 2010).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-10(11-3-2-8-16-9-11)17-14(19)18-13-6-4-12(15)5-7-13/h2-10H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTHMRNBKQGTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.